molecular formula C12H13N3O2 B13310238 4-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methoxy]aniline

4-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methoxy]aniline

Cat. No.: B13310238
M. Wt: 231.25 g/mol
InChI Key: HDERDDYHTLFLCM-UHFFFAOYSA-N
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Description

4-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methoxy]aniline is a chemical compound that features a unique structure combining an aniline moiety with a 1,2,4-oxadiazole ring. The presence of the cyclopropyl group adds to its structural complexity and potential reactivity. Compounds containing the 1,2,4-oxadiazole ring are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methoxy]aniline typically involves the formation of the 1,2,4-oxadiazole ring followed by its attachment to the aniline moiety. One common method involves the reaction of amidoximes with carboxylic acids or their derivatives under basic conditions, such as NaOH in DMSO at ambient temperature . The cyclopropyl group can be introduced through cyclopropanation reactions involving diazo compounds and transition metal catalysts.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methoxy]aniline can undergo various chemical reactions, including:

    Oxidation: The aniline moiety can be oxidized to form nitroso or nitro derivatives.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield different heterocyclic structures.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.

    Substitution: Reagents such as bromine (Br2) for bromination or nitric acid (HNO3) for nitration are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aniline moiety can yield nitroaniline derivatives, while reduction of the oxadiazole ring can lead to various amine-containing heterocycles.

Scientific Research Applications

4-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methoxy]aniline has several scientific research applications:

Mechanism of Action

The exact mechanism of action of 4-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methoxy]aniline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methoxy]aniline lies in its combination of the cyclopropyl group, oxadiazole ring, and aniline moiety. This structural arrangement provides a distinct set of chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H13N3O2

Molecular Weight

231.25 g/mol

IUPAC Name

4-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methoxy]aniline

InChI

InChI=1S/C12H13N3O2/c13-9-3-5-10(6-4-9)16-7-11-14-12(17-15-11)8-1-2-8/h3-6,8H,1-2,7,13H2

InChI Key

HDERDDYHTLFLCM-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC(=NO2)COC3=CC=C(C=C3)N

Origin of Product

United States

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